An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: Chemical Properties and Synthetic Insights
An In-depth Technical Guide to 4-(Phenylethynyl)piperidin-4-ol: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-(Phenylethynyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data with experimental findings for structurally related analogs to offer valuable insights for researchers.
Core Chemical Properties
The fundamental chemical properties of 4-(Phenylethynyl)piperidin-4-ol are crucial for its handling, characterization, and application in research settings. The data presented below is a combination of predicted values and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | Calculated |
| Molecular Weight | 201.27 g/mol | Calculated |
| Predicted LogP | 1.8 | Predicted |
| Predicted pKa (basic) | 9.2 | Predicted |
| Predicted Boiling Point | 358.7 ± 42.0 °C | Predicted |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Moderate in polar organic solvents | Inferred from analogs |
Synthesis Methodology
Proposed Experimental Protocol: Synthesis via Nucleophilic Addition
Objective: To synthesize 4-(Phenylethynyl)piperidin-4-ol from an N-protected 4-piperidone.
Materials:
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N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)
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Phenylacetylene
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n-Butyllithium (n-BuLi) or other strong base (e.g., lithium diisopropylamide)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
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Reagents for deprotection (e.g., trifluoroacetic acid or hydrochloric acid in dioxane)
Procedure:
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Preparation of the Acetylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium phenylacetylide.
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Addition to 4-Piperidone: To the freshly prepared lithium phenylacetylide solution, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature at -78 °C.
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Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Workup and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification of the Protected Intermediate: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product, N-Boc-4-(phenylethynyl)piperidin-4-ol, by flash column chromatography on silica gel.
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N-Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent, such as trifluoroacetic acid or a solution of HCl in dioxane. Stir the reaction at room temperature and monitor by TLC.
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Final Product Isolation: Upon completion of the deprotection, remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization or further chromatography to yield 4-(Phenylethynyl)piperidin-4-ol.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 4-(Phenylethynyl)piperidin-4-ol have not been elucidated, the structural motifs present in the molecule, namely the phenylethynyl group and the 4-hydroxypiperidine core, are found in compounds with known pharmacological activities.
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Phenylethynyl Moiety: Compounds containing the phenylethynyl group have been investigated as inhibitors of various protein kinases, suggesting that 4-(Phenylethynyl)piperidin-4-ol could potentially interact with kinase signaling pathways. For instance, some 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent Src kinase inhibitors, which are involved in cancer cell proliferation and survival.[1][2][3]
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4-Aryl-4-Hydroxypiperidine Scaffold: The 4-aryl-4-hydroxypiperidine scaffold is a key structural feature in a number of biologically active compounds. For example, certain derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors, which could have implications in overcoming multidrug resistance in cancer therapy.
Based on these observations, a hypothetical signaling pathway that could be modulated by 4-(Phenylethynyl)piperidin-4-ol or its derivatives is the Src-mediated signaling cascade.
Caption: Hypothetical inhibition of the Src signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and initial biological screening of 4-(Phenylethynyl)piperidin-4-ol.
Caption: General workflow for synthesis and screening.
Conclusion
4-(Phenylethynyl)piperidin-4-ol represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and multidrug resistance. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining its predicted chemical properties, a robust synthetic strategy, and plausible biological activities based on its structural components. The provided diagrams offer a clear visualization of a potential mechanism of action and a typical experimental workflow, which can aid in the planning and execution of future research on this and related compounds.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
